molecular formula C24H28N4O4S2 B2719515 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide CAS No. 689763-08-4

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2719515
CAS No.: 689763-08-4
M. Wt: 500.63
InChI Key: KDLSFPBOHDGNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring three pharmacologically significant moieties:

  • 4-(Aminosulfonyl)phenethyl group: A sulfonamide moiety known for its role in enzyme inhibition (e.g., carbonic anhydrase) and bioisosteric replacement strategies.
  • 4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-ylmethyl group: A quinazolinone derivative with demonstrated anti-inflammatory, antimicrobial, and antiulcer activities .

The compound is synthesized via multi-step reactions involving sulfonamide intermediates, cyclohexanecarboxamide derivatives, and quinazolinone precursors. Spectral data (IR, NMR, MS) confirm its tautomeric stability in the thione form, critical for biological interactions .

Properties

CAS No.

689763-08-4

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.63

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O4S2/c25-34(31,32)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)33/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,29)(H,27,33)(H2,25,31,32)

InChI Key

KDLSFPBOHDGNRA-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multi-step reactions, often starting from readily available quinazolinone derivatives. For instance, derivatives of 2-mercaptoquinazolinones are frequently utilized in the synthesis of related compounds, indicating a pathway to derive the target molecule through modifications such as amide bond formation and sulfonamide coupling .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound in focus has shown promising results against various bacterial strains, attributed to its structural components that enhance membrane permeability and inhibit bacterial growth. For example, derivatives containing the quinazolinone core have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor effects. A study reported that quinazolinone derivatives can induce apoptosis in cancer cells via the modulation of key signaling pathways involved in cell survival and proliferation . The compound's ability to inhibit specific kinases associated with tumor growth is under investigation.

COX-2 Inhibition

The compound has also been evaluated for its potential as a COX-2 inhibitor. COX-2 is an enzyme linked to inflammation and pain, making it a target for anti-inflammatory drugs. In vitro studies have shown that certain derivatives exhibit significant COX-2 inhibitory activity, suggesting that this compound may serve as a lead for developing new anti-inflammatory agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, including those related to inflammation and cancer progression.
  • Cellular Uptake : Its structural characteristics may facilitate cellular uptake, enhancing its bioavailability and efficacy.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate DNA or form adducts, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

StudyFindings
El-Azab et al. (2013)Demonstrated antimicrobial activity against multiple bacterial strains.
Al-Suwaidan et al. (2016)Reported significant antitumor effects in vitro using various cancer cell lines.
Gawad et al. (2010)Evaluated COX-2 inhibitory activity, showing potential as an anti-inflammatory agent with a maximum inhibition rate of 47.1% at 20 μM concentration .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents. Common synthetic routes include:

  • Oxidation : Converting the sulfanylidene group to sulfoxides or sulfones.
  • Reduction : Transforming the sulfanylidene group into thiols or thioethers.
  • Substitution Reactions : Nucleophilic substitutions at the sulfanylidene site.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against bacterial and fungal strains through mechanisms such as disruption of cell wall synthesis.
    • Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans.
  • Antitumor Properties : The thioxoquinazoline structure may inhibit enzymes involved in cancer cell proliferation.
    • Case Study : In vitro experiments revealed that the compound induced apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, as evidenced by increased caspase activity.

Medicine

The compound is under investigation for its potential therapeutic effects in treating cancer and infectious diseases. Its mechanism of action may involve:

  • Enzyme Inhibition : Interfering with DNA replication or protein synthesis in cancer cells.
    • Clinical Relevance : Targeting specific enzymes associated with tumor growth could lead to new cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Cyclohexanecarboxamide 4-(Aminosulfonyl)phenethyl, Quinazolinone-thione Sulfonamide, Thioxoquinazolinone
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide (Compound 1 in ) Benzene Ethyl-linked quinazolinone-thione Sulfonamide, Thioxoquinazolinone
N-Butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide Cyclohexanecarboxamide Butyl, Quinazolinone-thione Carboxamide, Thioxoquinazolinone
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides Quinazolinone Phenyl, Acetamide Acetamide, Oxoquinazolinone
Key Observations :
  • Compared to N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide, the sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with enzymes like carbonic anhydrase .
  • Unlike 2-substituted acetamides (), the thioxo group in the target compound offers redox stability and distinct electronic effects, influencing receptor affinity .
Table 2: Pharmacological Profiles
Compound Activity Mechanism/Notes Reference
Target Compound Predicted anti-inflammatory, antiulcer Quinazolinone-thione inhibits cyclooxygenase (COX); sulfonamide modulates gastric acid secretion
Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate Antiulcer (comparable to ranitidine) Synergistic effects of dihydropyridine and sulfonamide-quinazolinone
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Anti-inflammatory (stronger than Diclofenac) COX-2 inhibition via acetamide-quinazolinone interaction
Key Observations :
  • The target compound’s sulfonamide-quinazolinone hybrid structure aligns with antiulcer agents in , where methoxy/nitro substituents enhance activity .
  • Its lack of dihydropyridine moieties (cf. ) may reduce calcium channel modulation but improve selectivity for ulcer-related targets .
Key Observations :
  • The target compound’s synthesis leverages sulfonamide-isothiocyanate coupling (), a method also used for antiulcer agents in .
  • Unlike acetamide derivatives (), its synthesis avoids harsh alkaline conditions, preserving the thione tautomer critical for activity .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological approaches include:

  • Reaction condition screening : Vary catalysts (e.g., palladium complexes for coupling reactions), solvents (polar aprotic vs. non-polar), and temperatures to identify optimal conditions .
  • Stepwise purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate intermediates and final product .
  • Analytical monitoring : Employ thin-layer chromatography (TLC) at each synthetic step to track reaction progress and identify byproducts .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the cyclohexanecarboxamide backbone and thioxo-quinazolinyl moiety. 1H^{1}\text{H}-NMR coupling patterns can resolve stereochemistry .
  • Mass Spectrometry (HRMS) : High-resolution electrospray ionization (ESI-HRMS) validates molecular weight and fragmentation pathways, critical for confirming the sulfonylphenyl ethyl group .
  • Infrared Spectroscopy (IR) : Detect functional groups like amide (C=O stretch ~1650 cm1^{-1}) and thioxo (C=S stretch ~1250 cm1^{-1}) .

Q. What in vitro assays are appropriate for initial screening of its biological activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits to quantify inhibition potency .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with doxorubicin as a positive control .
  • Solubility screening : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions to distinguish entropic vs. enthalpic binding modes .
  • Mutagenesis studies : Engineer point mutations in catalytic domains (e.g., ATP-binding sites) to identify critical residues for activity .

Q. What computational strategies are recommended for predicting its pharmacokinetic and pharmacodynamic properties?

  • Molecular docking (AutoDock Vina) : Simulate binding poses with homology-modeled targets to prioritize structural modifications for enhanced affinity .
  • Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bond persistence .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions (e.g., charge transfer) at the active site to rationalize reaction mechanisms .

Q. How should contradictory results in bioactivity data across different experimental models be resolved?

  • Orthogonal validation : Confirm activity in cell-free (e.g., enzyme assays) and cell-based systems (e.g., CRISPR-edited knockouts) to rule out off-target effects .
  • Dose-response curve normalization : Use Hill slope analysis to compare potency (EC50_{50}) across assays, adjusting for differences in cellular permeability or metabolic clearance .
  • Meta-analysis : Apply hierarchical Bayesian models to aggregate data from multiple studies, weighting results by experimental rigor (e.g., sample size, controls) .

Methodological Challenges and Solutions

Q. How can researchers address poor aqueous solubility during formulation studies?

  • Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) to enhance solubility without precipitating the compound .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (size: 100–200 nm) to improve bioavailability, characterized by dynamic light scattering (DLS) .

Q. What strategies mitigate synthetic byproduct formation during scale-up?

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, stirring rate) while minimizing side reactions like oxidation or dimerization .
  • Continuous flow chemistry : Use microreactors to maintain precise temperature control and reduce residence time, minimizing degradation pathways .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in biological assays?

  • Standardized protocols : Adopt CLIA-certified assay kits and report MIAME-compliant metadata for cell-based studies .
  • Inter-laboratory validation : Share aliquots of the compound with collaborating labs to compare IC50_{50} values under identical conditions .

Q. What statistical methods are robust for analyzing dose-response relationships?

  • Non-linear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (Y = Bottom + (Top–Bottom)/(1 + 10(LogEC50X)Hill Slope^(\text{LogEC}_{50}–X)\cdot\text{Hill Slope}))) to calculate EC50_{50} and Hill coefficients .
  • Bootstrap resampling : Generate 95% confidence intervals for EC50_{50} values to assess precision across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.